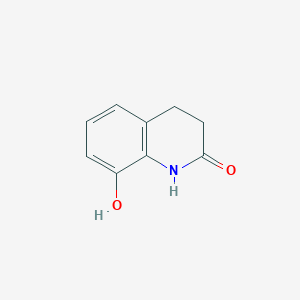

8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

描述

Structure

3D Structure

属性

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKMDIKMJWOSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296227 | |

| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52749-50-5 | |

| Record name | 52749-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details the primary synthetic routes, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound, also known as 8-hydroxy-melilotic acid amide, is a bicyclic scaffold incorporating a phenol, a secondary amine, and a lactam. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. Its structure is related to other quinoline and dihydroquinolinone derivatives that have shown a wide range of pharmacological properties. This guide will focus on the practical synthesis of this target molecule.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through two primary strategies:

-

Modification of a Pre-existing Quinoline Core: This approach typically involves the synthesis of an 8-hydroxy-quinolin-2(1H)-one intermediate, followed by the selective reduction of the 3,4-double bond.

-

Intramolecular Cyclization of an Acyclic Precursor: This strategy involves the formation of the dihydroquinolinone ring system from a suitably substituted aniline derivative.

This guide will detail a prominent and effective method based on the first strategy, which involves the catalytic hydrogenation of an O-protected 8-hydroxyquinolin-2(1H)-one.

Method 1: Catalytic Hydrogenation of 8-Benzyloxyquinolin-2(1H)-one

This two-step method is a reliable route to this compound, involving the protection of the phenolic hydroxyl group, followed by catalytic hydrogenation which simultaneously reduces the C3-C4 double bond and removes the benzyl protecting group.

Logical Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 8-Benzyloxyquinolin-2(1H)-one

This initial step involves the protection of the phenolic hydroxyl group of 8-hydroxyquinolin-2(1H)-one as a benzyl ether. This is crucial to prevent side reactions during the subsequent reduction step.

Reaction Scheme:

Caption: Benzylation of 8-Hydroxyquinolin-2(1H)-one.

Procedure:

-

To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base.

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure 8-benzyloxyquinolin-2(1H)-one.

Quantitative Data Summary:

| Parameter | Value |

| Typical Scale | 1-10 g |

| Solvent | DMF or Acetone |

| Base | Potassium Carbonate |

| Temperature | 60-80 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 2: Catalytic Hydrogenation to this compound

In this final step, the 8-benzyloxyquinolin-2(1H)-one intermediate is subjected to catalytic hydrogenation. This reaction achieves two transformations in a single step: the reduction of the C3-C4 double bond and the deprotection of the benzyl ether to reveal the free hydroxyl group.

Reaction Scheme:

Caption: Catalytic hydrogenation and deprotection.

Procedure:

-

Dissolve 8-benzyloxyquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).

-

Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker or an H-Cube reactor).

-

Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi (or as appropriate for the apparatus).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Pressure | 40-50 psi |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 90-98% |

Alternative Synthetic Approaches

While the detailed method above is a robust pathway, other synthetic strategies are also viable and may be advantageous under specific circumstances.

Method 2: Intramolecular Friedel-Crafts Type Cyclization

This approach involves the cyclization of an N-aryl-β-halopropionamide.

Logical Workflow:

Caption: Alternative synthesis via intramolecular cyclization.

This method typically requires a Lewis acid catalyst (e.g., AlCl₃) to promote the intramolecular cyclization. The reaction conditions must be carefully controlled to avoid side reactions and to favor the desired regiochemistry of the cyclization to form the 8-hydroxy isomer.

Conclusion

The synthesis of this compound is readily achievable through a multi-step sequence involving the protection of a phenolic precursor followed by catalytic hydrogenation. This method offers high yields and a straightforward purification process. Alternative strategies, such as intramolecular cyclization, provide other potential routes to this valuable compound. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers in the field of organic and medicinal chemistry, enabling the efficient synthesis and further exploration of this and related molecular scaffolds.

Spectroscopic Deep Dive: Unveiling the Molecular Identity of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, a member of the dihydroquinolinone class of heterocyclic compounds, has garnered interest within the scientific community for its potential biological activities. Dihydroquinolinone scaffolds are known to be present in various natural products and have been explored as inhibitors of enzymes such as p38 MAP kinase.[1][2] A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and further development in medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed data, experimental protocols, and relevant biological pathway context.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This data is based on the characterization of the natural product isolated from Streptomyces sp. LGE21, as reported by Magdy et al. (2018).[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-2 |

| Data not available in search results | C-3 |

| Data not available in search results | C-4 |

| Data not available in search results | C-4a |

| Data not available in search results | C-5 |

| Data not available in search results | C-6 |

| Data not available in search results | C-7 |

| Data not available in search results | C-8 |

| Data not available in search results | C-8a |

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in search results | [M+H]⁺ |

| Data not available in search results | [M+Na]⁺ |

| Data not available in search results | [M-H]⁻ |

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data (Predicted)

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~3400-3200 (broad) | O-H stretch (phenolic) |

| IR | ~3200-3000 | N-H stretch (lactam) |

| IR | ~1680-1650 | C=O stretch (lactam) |

| IR | ~1600, 1500 | C=C stretch (aromatic) |

| UV-Vis | ~220, ~270, ~310 | π → π* transitions |

Note: The specific numerical data from the ¹H NMR, ¹³C NMR, and MS analyses as reported by Magdy et al. (2018) were not accessible in the performed searches. The IR and UV-Vis data are predicted based on the characteristic absorptions of the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed for the characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Spectra are acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

-

The mass range is set to cover the expected molecular weight of the compound.

-

-

Data Analysis: The exact mass of the molecular ions is determined and used to calculate the elemental composition, confirming the molecular formula of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. These correspond to electronic transitions within the molecule and are characteristic of the chromophoric system.

Visualization of Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

Dihydroquinolinones as Potential p38 MAP Kinase Inhibitors: A Signaling Pathway Overview

Dihydroquinolinone derivatives have been investigated as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in cellular signaling pathways involved in inflammation and stress responses. The diagram below illustrates the canonical p38 MAPK signaling cascade and the potential point of intervention for inhibitors like this compound.

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Conclusion

The comprehensive spectroscopic analysis of this compound is crucial for its definitive identification and for ensuring its quality in research and development settings. While the precise experimental NMR and MS data from the primary literature were not fully accessible for this guide, the provided framework of expected spectral features and detailed experimental protocols offers a robust foundation for researchers working with this and related compounds. The potential of the dihydroquinolinone scaffold to interact with significant biological targets, such as the p38 MAP kinase pathway, underscores the importance of continued investigation into this class of molecules for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione, a novel intermediate in the biosynthesis of Streptomyces meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

In-depth Technical Guide: 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one NMR Data

Audience: Researchers, scientists, and drug development professionals.

Due to the absence of publicly available experimental ¹H and ¹³C NMR data for 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one in the conducted searches, this guide will focus on providing a detailed template and theoretical framework for the analysis of this compound. Should empirical data become available, it can be seamlessly integrated into the structured format presented below. This document will outline the expected NMR signals based on the chemical structure, provide a standard experimental protocol for data acquisition, and present a logical workflow for spectral analysis.

Predicted NMR Data and Structural Analysis

The chemical structure of this compound is presented below. The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation and verification of this molecule.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The phenolic hydroxyl and amide protons are also expected to be present, though their chemical shifts can be highly dependent on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 2.6 - 2.8 | Triplet (t) | 6.0 - 8.0 |

| H-4 | 2.9 - 3.1 | Triplet (t) | 6.0 - 8.0 |

| H-5 | 6.8 - 7.0 | Doublet (d) | 7.5 - 8.5 |

| H-6 | 7.0 - 7.2 | Triplet (t) | 7.5 - 8.5 |

| H-7 | 6.7 - 6.9 | Doublet (d) | 7.5 - 8.5 |

| N-H | 8.0 - 9.5 | Singlet (s) | - |

| O-H | 9.0 - 10.0 | Singlet (s) | - |

1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the lactam is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 170 - 175 |

| C-3 | 30 - 35 |

| C-4 | 25 - 30 |

| C-4a | 120 - 125 |

| C-5 | 118 - 122 |

| C-6 | 125 - 130 |

| C-7 | 115 - 120 |

| C-8 | 145 - 150 |

| C-8a | 135 - 140 |

Standard Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH and OH). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Shim the magnetic field homogeneity using the lock signal of the deuterated solvent to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

-

Number of Scans: 8-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Decoupling: Broadband proton decoupling to simplify the spectrum to singlets for each carbon.

-

Visualization of NMR Analysis Workflow

The following diagram illustrates a logical workflow for the analysis and structural confirmation of this compound using NMR spectroscopy.

This comprehensive guide provides a robust framework for the acquisition and analysis of ¹H and ¹³C NMR data for this compound. The provided tables and protocols are designed to be populated with experimental data once it is obtained, facilitating a thorough and accurate structural characterization for researchers and scientists in the field of drug development.

Crystal Structure of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural and experimental aspects of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available, this document presents detailed crystallographic data for the closely related isomer, 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate, to serve as a valuable reference. The guide outlines detailed experimental protocols for synthesis and crystallization, based on established methods for similar quinolinone derivatives. Furthermore, it includes a generalized workflow for single-crystal X-ray diffraction analysis. This document aims to be a foundational resource for researchers engaged in the study and development of novel therapeutics based on the quinolinone scaffold.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules.[1] These compounds have demonstrated a wide range of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects.[2][3][4] The substituent position on the quinolinone ring system significantly influences the molecule's physicochemical properties and biological activity. Specifically, the 8-hydroxy substitution is a known chelating motif, which can impact metalloenzyme inhibition and other biological interactions.[5]

Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and understanding receptor binding.

While the crystal structure of this compound has not been reported, this guide provides the crystallographic data for its isomer, 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate, offering valuable insights into the probable structural characteristics of this class of compounds.[6]

Crystallographic Data

The following tables summarize the crystallographic data for 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate as a reference for this compound.[6]

Table 1: Crystal Data and Structure Refinement for 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate. [6]

| Parameter | Value |

| Empirical Formula | C₉H₉NO₂·2H₂O |

| Formula Weight | 199.20 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit cell dimensions | |

| a | 15.4597 (16) Å |

| b | 12.7864 (12) Å |

| c | 20.312 (2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 4015.1 (7) ų |

| Z | 16 |

| Density (calculated) | 1.318 Mg/m³ |

| Absorption Coefficient | 0.103 mm⁻¹ |

| F(000) | 1696 |

Table 2: Selected Bond Lengths for 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate. [6]

| Bond | Length (Å) | Bond | Length (Å) |

| O1—C7 | 1.368 (3) | C8—C9 | 1.506 (4) |

| O2—C1 | 1.238 (3) | C9—C10 | 1.509 (4) |

| N1—C1 | 1.350 (3) | C10—C5 | 1.391 (4) |

| N1—C2 | 1.455 (3) | C10—C6 | 1.392 (4) |

| C2—C3 | 1.520 (4) | C5—C4 | 1.378 (4) |

| C3—C4 | 1.506 (4) | C6—C7 | 1.377 (4) |

| C4—C9 | 1.395 (4) |

Table 3: Selected Bond Angles for 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate. [6]

| Atoms | Angle (°) | Atoms | Angle (°) |

| C1—N1—C2 | 124.9 (2) | C4—C9—C10 | 118.8 (3) |

| N1—C1—O2 | 120.4 (2) | C5—C10—C9 | 121.2 (3) |

| N1—C1—C8 | 116.3 (2) | C6—C10—C5 | 119.9 (3) |

| O2—C1—C8 | 123.3 (2) | C7—C6—C10 | 120.4 (3) |

| C1—C8—C9 | 118.9 (2) | O1—C7—C6 | 121.3 (3) |

| C1—C8—C3 | 118.3 (2) | O1—C7—C8 | 117.8 (2) |

| C3—C8—C9 | 122.8 (2) | C6—C7—C8 | 120.9 (3) |

| C4—C3—C2 | 111.4 (2) |

Experimental Protocols

Synthesis of this compound

A plausible synthesis can be adapted from methods used for related compounds.[7]

Materials:

-

3-Amino-2-hydroxybenzoic acid

-

Acryloyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Acylation: To a stirred solution of 3-amino-2-hydroxybenzoic acid in DCM, add triethylamine. Cool the mixture to 0 °C and add acryloyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Friedel-Crafts Cyclization: To a flask containing anhydrous AlCl₃, add the crude N-acylated product in portions. Heat the mixture to 160 °C for 4 hours.

-

Quenching and Purification: Cool the reaction mixture to room temperature and carefully quench with ice-cold dilute HCl. A precipitate will form. Filter the solid, wash with cold water, and then with a small amount of cold methanol. Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Method 1: Slow Evaporation

-

Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like DCM/hexane) at room temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., DMF or DMSO).

-

Place this solution in a small open vial.

-

Place the vial inside a larger sealed container that contains a more volatile, poor solvent (e.g., diethyl ether or hexane).

-

The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a small molecule crystal structure.

Conclusion

This technical guide provides essential information for researchers working with this compound. While the definitive crystal structure of this specific molecule remains to be determined, the provided data for a close isomer offers a strong foundation for understanding its structural properties. The detailed experimental protocols for synthesis and crystallization serve as a practical starting point for further investigation. The elucidation of the precise crystal structure of this compound through the outlined workflow will be a critical step in advancing the development of novel therapeutics based on this promising chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

Physical and chemical properties of 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a hydroxyl group at the 8-position of the dihydroquinolinone core can significantly influence its physicochemical properties and biological activity, making it a valuable subject of study for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available for isomeric compounds, specific experimental values for the 8-hydroxy isomer are not widely reported in the literature.

| Property | Value | Source |

| IUPAC Name | 8-hydroxy-3,4-dihydro-1H-quinolin-2-one | PubChem[1] |

| CAS Number | 52749-50-5 | PubChem[1] |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| Melting Point | Not available. (Isomers: 5-hydroxy: 239-243 °C; 7-hydroxy: 230-242 °C) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| XLogP3 | 0.7 | PubChem[1] |

Synthesis and Characterization

General Synthetic Approach: Reduction of 8-Hydroxyquinolin-2(1H)-one

A potential synthetic route to this compound is the selective reduction of the C3-C4 double bond of 8-hydroxyquinolin-2(1H)-one.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 8-hydroxyquinolin-2(1H)-one in a suitable solvent such as ethanol or methanol.

-

Addition of Reducing Agent: Add a selective reducing agent, for example, sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture if necessary, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization Data

Specific experimental spectral data for this compound is limited in the available literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds like 8-hydroxyquinoline.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons (approx. 6.5-7.5 ppm), signals for the aliphatic protons of the dihydro-ring system (approx. 2.5-3.5 ppm), a broad singlet for the N-H proton, and a singlet for the phenolic -OH proton. |

| ¹³C NMR | Signals for aromatic carbons, a carbonyl carbon signal (approx. 170 ppm), and signals for the aliphatic carbons. |

| IR Spectroscopy | A broad O-H stretching band (approx. 3200-3600 cm⁻¹), an N-H stretching band (approx. 3200-3400 cm⁻¹), a C=O stretching band (approx. 1650-1680 cm⁻¹), and C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 163.17 g/mol . |

Biological Activity and Potential Signaling Pathways

The biological activities of 8-hydroxyquinoline and its derivatives are well-documented and primarily attributed to their ability to chelate metal ions.[2][3] This chelation can interfere with the function of metalloenzymes, disrupting essential cellular processes in pathogens. While specific studies on this compound are scarce, it is plausible that it shares some of the biological activities of the broader 8-hydroxyquinoline class, including antimicrobial and cytotoxic effects. One study has reported weak cytotoxic and antimicrobial activities for 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one, though detailed experimental data was not provided.

The general mechanism of action for 8-hydroxyquinolines often involves the inhibition of enzymes like RNase and the chelation of heavy metals.[2]

Potential Antimicrobial Mechanism

The antimicrobial activity of 8-hydroxyquinoline derivatives is often linked to their ability to disrupt cellular functions by chelating essential metal ions required by microbial enzymes.

Experimental Workflow for Biological Assays

To further elucidate the biological profile of this compound, a series of in vitro assays would be necessary.

Experimental Protocols for Biological Assays:

-

Cytotoxicity Assay (MTT Assay):

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

-

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Conclusion

This compound represents a promising scaffold for further investigation in the field of medicinal chemistry. While there is a significant lack of specific experimental data for this compound, its structural similarity to other biologically active 8-hydroxyquinoline derivatives suggests potential for antimicrobial and cytotoxic activities. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and comprehensively evaluate its biological profile. The experimental workflows and potential mechanisms of action outlined in this guide provide a framework for future studies aimed at unlocking the therapeutic potential of this intriguing molecule.

References

Unveiling the Natural Origins of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and biological activities of the compound 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

Primary Natural Source: An Endophytic Fungus

The principal identified natural source of this compound is an endophytic fungus, Streptomyces sp. LGE21 . This microorganism was isolated from the aquatic plant Lemna gibba[1]. Endophytic fungi, which reside within the tissues of living plants, are a rich and promising source of novel bioactive secondary metabolites. The isolation of this compound from an endophyte underscores the importance of exploring these unique ecological niches for new chemical entities.

Quantitative Data

While the primary literature describing the isolation of this compound from Streptomyces sp. LGE21 did not provide specific quantitative yields in the readily available abstracts, the following tables summarize the known biological activities of the compound and its close derivatives. This data is essential for assessing its potential as a lead compound in drug discovery programs.

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | Liver cancer (HEPG2), Human cervix carcinoma (KB-3-1) | Weak cytotoxic activity | Data not specified | [1] |

| Related 8-Hydroxyquinoline Derivatives | Various Cancer Cell Lines | Varies | Refer to specific studies |

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Compound | Microbial Strain | Activity | MIC (µg/mL) | Reference |

| This compound | Panel of tested bacterial strains | Growth inhibitory activity | Data not specified | [1] |

| Related 8-Hydroxyquinoline Derivatives | Various Bacteria and Fungi | Varies | Refer to specific studies |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the fermentation, isolation, and purification of this compound from its natural source, Streptomyces sp. LGE21. These protocols are based on standard practices for the isolation of secondary metabolites from actinomycetes.

Fermentation of Streptomyces sp. LGE21

A large-scale fermentation is the initial step to produce a sufficient quantity of the target compound.

-

Inoculum Preparation: A seed culture of Streptomyces sp. LGE21 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a pure culture of the fungus. The culture is incubated on a rotary shaker to ensure aeration and growth.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the medium is critical for maximizing the yield of the desired secondary metabolite.

-

Incubation: The production culture is incubated for an extended period, typically several days to weeks, under controlled conditions of temperature, pH, and aeration.

Extraction of Secondary Metabolites

Following fermentation, the bioactive compounds are extracted from the culture broth and mycelium.

-

Separation of Biomass: The culture broth is separated from the fungal mycelium by centrifugation or filtration.

-

Solvent Extraction: The culture filtrate and the mycelial biomass are separately extracted with an organic solvent, commonly ethyl acetate. This solvent will partition the secondary metabolites from the aqueous and solid phases.

-

Concentration: The organic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate the pure this compound.

-

Initial Fractionation: The crude extract is typically first fractionated using techniques like column chromatography on silica gel or Sephadex LH-20. This step separates the compounds based on their polarity or size.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed, with a gradient elution system of water and methanol or acetonitrile.

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been explicitly detailed, the broader class of 8-hydroxyquinoline derivatives is known to exert its biological effects through various mechanisms, primarily related to their metal-chelating properties.

Diagram 1: Generalized Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation of natural products from microbial fermentation.

Diagram 2: Proposed Mechanism of Action for 8-Hydroxyquinoline Derivatives

Caption: A proposed mechanism of action for 8-hydroxyquinoline derivatives involving metal chelation.

The ability of the 8-hydroxyquinoline scaffold to chelate essential metal ions can disrupt cellular homeostasis, leading to the generation of reactive oxygen species (ROS) and the inhibition of metalloenzymes. This disruption can ultimately induce cellular damage and trigger apoptotic pathways in target cells, explaining the observed cytotoxic and antimicrobial activities. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.

References

Potential Therapeutic Targets of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While research on the specific therapeutic targets of the parent molecule is still emerging, derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one core have shown promise in modulating key biological pathways implicated in a range of diseases. This technical guide summarizes the potential therapeutic targets of this compound based on the activities of its structural analogs, provides detailed experimental protocols for assessing these activities, and presents available quantitative data. The primary focus lies on its potential as an inhibitor of carbonic anhydrases and aldose reductase, as well as its capacity to scavenge reactive oxygen species.

Potential Therapeutic Targets

Based on studies of structurally related compounds, three primary therapeutic avenues for this compound and its derivatives have been identified: carbonic anhydrase inhibition, aldose reductase inhibition, and antioxidant activity through the scavenging of reactive oxygen species (ROS).

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] They are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer.[1] Certain quinolinone derivatives have been identified as inhibitors of various CA isoforms. For instance, 7-amino-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit several human carbonic anhydrase (hCA) isoforms, with notable activity against hCA VII, IX, XII, and XIV.[2][3] This suggests that the 3,4-dihydroquinolin-2(1H)-one scaffold could serve as a promising starting point for the development of novel CA inhibitors. The 8-hydroxy substituent on the core molecule may influence its binding affinity and selectivity for different CA isoforms.

Aldose Reductase (AKR1B1) Inhibition

Aldose reductase (AR), a member of the aldo-keto reductase (AKR) superfamily, is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[4][5] Under hyperglycemic conditions, the increased activity of AR leads to an accumulation of sorbitol, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.[6] Novel derivatives of 3,4-dihydroquinolin-2(1H)-one have been designed and synthesized as dual inhibitors of aldose reductase and reactive oxygen species (ROS), demonstrating potent and selective inhibition of AKR1B1.[4] This highlights the potential of the this compound core structure in the development of therapeutic agents for the management of diabetic complications.

Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species are highly reactive molecules and free radicals generated during normal cellular metabolism.[7] Excessive production of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[8] The phenolic hydroxyl group at the 8-position of this compound suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom.[9] Indeed, derivatives of 3,4-dihydroquinolin-2(1H)-one have been shown to possess strong anti-ROS activity.[4] The 8-hydroxyl group is essential for the iron-binding and subsequent generation of reactive oxygen species in some quinoline compounds, but it can also contribute to potent antioxidant effects by scavenging radicals.[9][10]

Quantitative Data

No direct quantitative data (IC50, Ki, etc.) for the parent compound this compound against the specified targets was identified in the public domain at the time of this review. The following table summarizes data for a closely related derivative to illustrate the potential potency of this chemical class.

| Compound/Derivative | Target | Assay | IC50/Ki | Reference |

| 7-amino-3,4-dihydro-1H-quinolin-2-one | hCA VII | Stopped-flow CO2 hydrase assay | 480 nM (Ki) | [2] |

| 7-amino-3,4-dihydro-1H-quinolin-2-one | hCA IX | Stopped-flow CO2 hydrase assay | 16.1 nM (Ki) | [2] |

| 7-amino-3,4-dihydro-1H-quinolin-2-one | hCA XII | Stopped-flow CO2 hydrase assay | 510 nM (Ki) | [2] |

| A derivative of 3,4-dihydroquinolin-2(1H)-one (compound 8a) | AKR1B1 | Enzymatic Assay | 0.035 µM (IC50) | [4] |

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Inhibition Pathway

Caption: Inhibition of Carbonic Anhydrase by this compound.

Aldose Reductase Inhibition and ROS Scavenging in Diabetic Complications

Caption: Dual action of this compound on Aldose Reductase and ROS.

Experimental Workflow for Target Validation

Caption: General workflow for the evaluation of this compound.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining CA inhibition by monitoring the esterase activity of the enzyme.[1][11]

Materials:

-

Human carbonic anhydrase isozyme (e.g., hCA I, II, VII, IX)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Test compound (this compound)

-

Acetazolamide (standard inhibitor)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of a freshly prepared aqueous solution of the enzyme.

-

Incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a solution of NPA in acetonitrile.

-

Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption.[12][13]

Materials:

-

Partially purified or recombinant human aldose reductase

-

DL-Glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Test compound (this compound)

-

Epalrestat or Quercetin (standard inhibitor)

-

Phosphate buffer (pH 6.2)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Add the test compound at various concentrations to the reaction mixture. A control reaction should be prepared without the inhibitor.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Measure the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorodihydrofluorescein (DCFH) by reactive oxygen species.[14][15][16]

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

-

Test compound (this compound)

-

Quercetin (standard antioxidant)

-

Cell culture medium

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well black microplate and grow to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with the test compound and DCFH-DA in culture medium for 1 hour.

-

Wash the cells with PBS to remove the compound and excess DCFH-DA.

-

Add AAPH solution to induce oxidative stress.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour at 37°C.

-

Calculate the CAA units for the test compound by comparing the area under the fluorescence curve of the sample to that of the control.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the biological activities of its structural analogs strongly suggest its potential as an inhibitor of carbonic anhydrases and aldose reductase, and as a potent antioxidant. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound against these promising targets. Further research, including quantitative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to guide the development of novel therapeutics based on this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline | MDPI [mdpi.com]

- 10. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

In-Depth Technical Guide: Mechanism of Action of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as 8-hydroxycarbostyril, is a heterocyclic compound built upon the 3,4-dihydro-2(1H)-quinolinone scaffold. This core structure is present in a variety of pharmacologically active agents. The primary mechanism of action for this compound and its derivatives is the modulation of the β2-adrenergic receptor (β2AR), where the 8-hydroxycarbostyril nucleus plays a critical role in high-affinity binding and agonist activity. Activation of the β2AR initiates a well-defined signaling cascade mediated by cyclic adenosine monophosphate (cAMP), leading to a range of physiological responses, most notably smooth muscle relaxation. In addition to its primary role as a β2AR agonist, the broader class of 8-hydroxyquinolines has been reported to exhibit secondary biological activities, including weak cytotoxic and antimicrobial effects. This guide provides a comprehensive overview of the core mechanism of action, associated signaling pathways, quantitative biological data for key derivatives, and detailed experimental protocols for the characterization of this compound.

Primary Mechanism of Action: β2-Adrenergic Receptor Agonism

The principal pharmacological target of this compound is the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The 8-hydroxycarbostyril moiety is a key structural feature that confers high-affinity binding to the β2AR and is associated with agonist activity.

Upon binding, this compound stabilizes the active conformation of the β2AR. This conformational change facilitates the coupling of the receptor to the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in a physiological response. A significant outcome of this pathway is the relaxation of smooth muscle, particularly in the bronchioles and vasculature.

Signaling Pathway

The signaling cascade initiated by the binding of this compound to the β2-adrenergic receptor is depicted below.

Quantitative Biological Data

| Compound/Derivative | Target | Assay Type | Value | Units | Reference |

| 8-hydroxy-5-[2-[(1-phenyl-2-methylprop-2-yl)amino]-1-hydroxyethyl]-carbostyril | β2-Adrenoceptor | cAMP Accumulation | sub to mid nanomolar | EC50 | [1] |

| Procaterol | β2-Adrenoceptor | Agonist | Potent | - | [2] |

| Carteolol Metabolite (8-hydroxycarteolol) | β-Adrenoceptor | Antagonist with Intrinsic Agonism | High Affinity | - |

Alternative/Secondary Mechanisms of Action

Cytotoxicity

The 8-hydroxyquinoline scaffold, in a broader context, has been associated with cytotoxic effects against various cancer cell lines. This activity is often attributed to the metal-chelating properties of the 8-hydroxyquinoline moiety, which can disrupt cellular metal homeostasis and induce oxidative stress. However, for this compound specifically, the cytotoxic effects are reported to be weak.

| Compound Class | Cell Line(s) | Assay Type | Value (IC50) | Units |

| 8-Hydroxyquinoline Derivatives | Various Cancer Cell Lines | MTT Assay | Generally in the low to mid micromolar range | µM |

Antimicrobial Activity

Similarly, 8-hydroxyquinoline and its derivatives have a long history of investigation for their antimicrobial properties. The mechanism is thought to involve the chelation of essential metal ions required for microbial growth and enzymatic function. Derivatives of this compound have shown weak to moderate activity against certain bacterial and fungal strains.

| Compound Class | Organism(s) | Assay Type | Value (MIC) | Units |

| 8-Hydroxyquinoline Derivatives | Bacteria & Fungi | Broth Microdilution | Generally in the mid to high micromolar range | µg/mL or µM |

Experimental Protocols

β2-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the β2-adrenergic receptor (e.g., from Sf9 or CHO cells)

-

Radioligand (e.g., [3H]-CGP-12177)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Test compound (this compound)

-

Non-specific binding control (e.g., 10 µM Propranolol)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of either test compound, buffer (for total binding), or non-specific binding control.

-

Add 50 µL of the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using appropriate software (e.g., GraphPad Prism) by applying the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the functional potency (EC50) of a test compound by quantifying intracellular cAMP levels.

Materials:

-

Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells)

-

Test compound (this compound)

-

Forskolin (optional, for Gi-coupled receptors)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Seed cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound in stimulation buffer.

-

Aspirate the culture medium and add the diluted test compound to the cells.

-

Incubate for 30 minutes at 37°C to stimulate cAMP production.

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the EC50 value by plotting the dose-response curve.

Conclusion

This compound is a molecule of significant pharmacological interest, with its primary mechanism of action centered on β2-adrenergic receptor agonism. The 8-hydroxycarbostyril nucleus is a critical determinant of this activity. The downstream signaling through the cAMP-PKA pathway is well-established and leads to important physiological effects such as smooth muscle relaxation. While secondary, weaker cytotoxic and antimicrobial activities have been noted for the broader 8-hydroxyquinoline class, the β2-adrenergic agonism remains the core and most potent mechanism of action. Further research to elucidate the specific binding kinetics and functional potency of the unsubstituted parent compound is warranted to fully characterize its pharmacological profile. The experimental protocols provided herein offer a robust framework for the continued investigation of this and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This bicyclic moiety, consisting of a dihydrogenated pyridinone ring fused to a phenol, serves as a versatile template for designing novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and β2-adrenergic agonist effects, making them a subject of intense research in drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols associated with this important class of compounds.

Synthesis of the this compound Core and Derivatives

The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold can be achieved through various methods, often involving the cyclization of N-arylacrylamides or the reduction of the corresponding quinolin-2(1H)-ones.[5]

General Synthetic Strategies

-

Reduction of Quinolin-2(1H)-ones: A common method involves the selective reduction of the C3-C4 double bond of a parent quinolin-2(1H)-one. A combination of Samarium(II) iodide (SmI2) with water and methanol has been shown to effectively promote this reduction under mild conditions, yielding 3,4-dihydroquinoline-2(1H)-ones in good to excellent yields.[5]

-

Photoredox Cyclization of N-Arylacrylamides: Metal- and additive-free photoredox cyclization presents a modern approach. Using an organic light-emitting molecule like 4CzIPN as a photocatalyst, N-arylacrylamides can be converted into dihydroquinolinones in good yields.[5]

-

Domino Reactions: Domino (or tandem) reactions provide an efficient strategy for constructing the core structure from simple starting materials. These can involve sequences such as reduction or oxidation followed by cyclization. For example, the reduction of a nitro group on a precursor molecule using iron powder in acid can initiate a cyclization sequence to form the dihydroquinolinone ring.[6]

Experimental Protocol: Synthesis via Skraup Reaction

The Skraup synthesis is a classical method for preparing quinolines, which can be adapted and followed by reduction to obtain the dihydroquinolinone core. A modified Skraup reaction to produce 8-hydroxyquinoline is outlined below.

Objective: To synthesize 8-hydroxyquinoline from o-aminophenol and glycerol.

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

o-Nitrophenol (oxidizing agent)

-

Anhydrous Copper(II) Sulfate (CuSO₄)

-

Calcium Oxide (CaO)

-

Potassium Hydroxide (KOH) solution (20%)

-

Distilled water

Procedure:

-

To a clean, dry round-bottomed flask equipped with a magnetic stirrer, add glycerol, anhydrous copper(II) sulfate, and calcium oxide.

-

While stirring, slowly add concentrated sulfuric acid. Heat the mixture to reflux for 1 hour.[7]

-

Cool the mixture and add o-aminophenol. Stir for 20 minutes.

-

Add more concentrated sulfuric acid and heat the reaction mixture to 130°C for 0.5-1 hour.

-

Add o-nitrophenol and maintain the temperature at 135-140°C for 2-3 hours. In this reaction, glycerol is dehydrated by sulfuric acid to form acrolein, which then undergoes condensation with o-aminophenol. The resulting dihydroquinoline is oxidized by o-nitrophenol to yield 8-hydroxyquinoline.[7]

-

After cooling, dilute the reaction mixture with distilled water.

-

Neutralize the solution by adding a 20% potassium hydroxide solution until the pH reaches 7.5-8 to precipitate the product.[7]

-

The resulting 8-hydroxyquinoline can be isolated and subsequently reduced to this compound using a suitable reduction method, such as catalytic hydrogenation or SmI2/H₂O/MeOH.[5]

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a diverse range of pharmacological effects. The substitution pattern on the aromatic ring and the dihydro-pyridinone moiety significantly influences their biological activity and selectivity.

Anticancer and Kinase Inhibitory Activity

Many derivatives have been investigated as potential anticancer agents, often acting as inhibitors of critical signaling kinases or as dual-target inhibitors.[8]

Table 1: Anticancer and Kinase Inhibitory Activity of Selected Derivatives

| Compound ID | Target/Cell Line | Activity Type | IC₅₀ / EC₅₀ | Reference |

| 8a | Aldose Reductase (AKR1B1) | Enzyme Inhibition | 0.035 µM | [8] |

| 8b | ROS Scavenging | Antioxidant | Comparable to Trolox at 100 µM | [8] |

| 4m | Glioblastoma (GBM) Cells | Cytotoxicity | 4.20 µM | [9] |

| 4q | Glioblastoma (GBM) Cells | Cytotoxicity | 8.00 µM | [9] |

| 4u | Glioblastoma (GBM) Cells | Cytotoxicity | 7.96 µM | [9] |

| KR65370 | FLT3 Kinase | Enzyme Inhibition | 0.57 nM | [10] |

| KR65367 | FLT3 Kinase | Enzyme Inhibition | 2.7 nM | [10] |

| Compound 3 | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity | 6.25±0.034 µg/mL | [11][12] |

| Compound 3 | MDA231, T-47D, Hs578t, etc. | Cytotoxicity | 12.5-25 µg/mL | [11][12] |

| 5d | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 1.94 µM | [13] |

| 5d | HER2 Kinase | Enzyme Inhibition | Nanomolar range | [13] |

| 5d | EGFR Kinase | Enzyme Inhibition | Nanomolar range | [13] |

| 5d | VEGFR2 Kinase | Enzyme Inhibition | Nanomolar range | [13] |

β2-Adrenoceptor Agonist Activity

Certain analogs have been designed as potent and selective β2-agonists, which are crucial for treating chronic respiratory diseases like asthma and COPD by acting as bronchodilators.[3]

Table 2: β2-Adrenoceptor Agonist Activity of Selected Analogs

| Compound ID | Target | Activity Type | EC₅₀ | Reference |

| B05 | β2-Adrenoceptor | Agonist (cAMP assay) | < 20 pM | [3] |

| C08 | β2-Adrenoceptor | Agonist (cAMP assay) | < 20 pM | [3] |

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is well-known for its antimicrobial properties, which extend to its dihydroquinolinone derivatives.[14][15]

Table 3: Antifungal and Antibacterial Activity of Selected Derivatives

| Compound ID | Organism | Activity Type | MIC Range | Reference |

| Clioquinol | Candida & Dermatophytes | Antifungal | 0.031-2 µg/mL | [14] |

| 8-hydroxy-5-quinolinesulfonic acid | Candida & Dermatophytes | Antifungal | 1-512 µg/mL | [14] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida & Dermatophytes | Antifungal | 2-1024 µg/mL | [14] |

| Compound 5 | Staphylococcus iniae | Antibacterial | 2.2 µM | [16] |

| Compounds 3 & 4 | Staphylococcus aureus | Antibacterial | 10.1 µM | [16] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To evaluate the cytotoxic potential of compounds against human cancer cell lines.

Procedure:

-

Cell Culture: Human carcinoma cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted to various concentrations and added to the cells.[12] A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[12]

-

MTS Reagent Addition: After incubation, a solution such as CellTiter 96® AQueous One Solution Reagent (Promega), which contains the MTS tetrazolium compound, is added to each well.[12]

-

Measurement: The plates are incubated for an additional 1-4 hours. The quantity of formazan product, which is proportional to the number of viable cells, is measured by recording the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against fungal isolates.[14]

Procedure:

-

Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Trichophyton mentagrophytes) are cultured on appropriate agar plates. A standardized suspension of fungal cells is prepared in a sterile saline solution and adjusted to a specific turbidity.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[14]

Signaling Pathways and Experimental Workflows

Kinase Inhibition and Apoptosis Induction

Many quinolinone derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival, such as VEGFR2, EGFR, and HER2. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[13]

Caption: Inhibition of receptor tyrosine kinases (VEGFR2, EGFR, HER2) by a quinolinone derivative, blocking downstream pro-survival signaling.

Apoptotic Pathway Activation

The induction of apoptosis by active compounds often involves the modulation of key regulatory proteins. Compound 5d, for example, has been shown to upregulate pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2.[13]

Caption: Mechanism of apoptosis induction via modulation of Bcl-2 family proteins and activation of the caspase cascade.

General Experimental Workflow for Drug Discovery

The process of identifying and evaluating new this compound derivatives follows a standard drug discovery workflow, from initial design and synthesis to comprehensive biological testing.

Caption: A typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroquinolinone synthesis [organic-chemistry.org]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 8. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction